molecular formula C10H13NO3 B15052911 tert-Butyl 3-hydroxypicolinate

tert-Butyl 3-hydroxypicolinate

Cat. No.: B15052911
M. Wt: 195.21 g/mol
InChI Key: GHNPVSVAMWWMHO-UHFFFAOYSA-N
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Description

tert-Butyl 3-hydroxypicolinate: is an organic compound that belongs to the class of picolinates, which are esters of picolinic acid This compound features a tert-butyl group attached to the nitrogen atom of the picolinic acid, and a hydroxyl group attached to the third carbon of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-hydroxypicolinate typically involves the esterification of 3-hydroxypicolinic acid with tert-butyl alcohol. This reaction is often catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired ester.

Industrial Production Methods: In an industrial setting, the production of this compound can be achieved using continuous flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and reduced environmental impact compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-hydroxypicolinate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

tert-Butyl 3-hydroxypicolinate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of tert-Butyl 3-hydroxypicolinate involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the tert-butyl group can enhance the lipophilicity of the compound, facilitating its passage through cell membranes and increasing its bioavailability .

Comparison with Similar Compounds

Comparison: tert-Butyl 3-hydroxypicolinate is unique due to the presence of both a hydroxyl group and a tert-butyl group on the picolinic acid framework. This combination imparts distinct reactivity and biological activity compared to other tert-butyl-substituted compounds. The hydroxyl group allows for hydrogen bonding and potential enzyme interactions, while the tert-butyl group enhances lipophilicity and stability.

Properties

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

tert-butyl 3-hydroxypyridine-2-carboxylate

InChI

InChI=1S/C10H13NO3/c1-10(2,3)14-9(13)8-7(12)5-4-6-11-8/h4-6,12H,1-3H3

InChI Key

GHNPVSVAMWWMHO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C=CC=N1)O

Origin of Product

United States

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